molecular formula C11H11BrN2O4 B2406331 5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide CAS No. 2567502-36-5

5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide

Cat. No.: B2406331
CAS No.: 2567502-36-5
M. Wt: 315.123
InChI Key: RLMFDEBHOAOMJB-UHFFFAOYSA-N
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Description

5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and carboxylic acid groups play a crucial role in its interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

5-ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4.BrH/c1-2-17-11(16)8-4-3-5-9-12-7(10(14)15)6-13(8)9;/h3-6H,2H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMFDEBHOAOMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=NC(=CN21)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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